1-(Furan-2-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

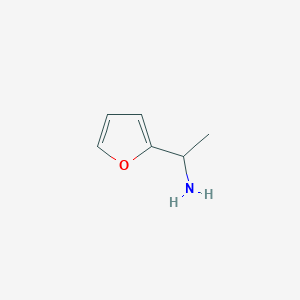

2D Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXGCMLOKDKUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944729 | |

| Record name | 1-(Furan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22095-34-7 | |

| Record name | α-Methyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22095-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furfuryl-alpha-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022095347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Furan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furfuryl-α-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Furan-2-yl)ethanamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(Furan-2-yl)ethanamine. This compound, featuring a furan ring, is a valuable building block in medicinal chemistry due to the diverse pharmacological activities exhibited by furan derivatives. This document includes a summary of its physicochemical properties, a detailed representative synthesis protocol, and an analysis of its spectroscopic characteristics. Furthermore, it explores the relevance of the furan scaffold in drug development, including its potential interaction with key signaling pathways.

Introduction

This compound is a primary amine that incorporates a furan moiety, a five-membered aromatic heterocycle containing one oxygen atom. The furan ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Furan derivatives have demonstrated potential as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2][3] this compound serves as a key intermediate in the synthesis of more complex molecules, making a thorough understanding of its chemical characteristics essential for its effective use in research and drug development.[4]

Chemical Structure and Isomerism

The chemical structure of this compound consists of a furan ring substituted at the 2-position with an ethylamine group, where the amino group is attached to the first carbon of the ethyl chain. The presence of a chiral center at the carbon atom bonded to the amino group and the furan ring means that this compound exists as a racemic mixture of two enantiomers: (R)-1-(Furan-2-yl)ethanamine and (S)-1-(Furan-2-yl)ethanamine.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NO | [5] |

| Molecular Weight | 111.14 g/mol | [5][6] |

| CAS Number | 22095-34-7 (racemate) | [5][7] |

| 132523-44-5 ((R)-enantiomer) | [8] | |

| 27948-38-5 ((S)-enantiomer) | ||

| Appearance | Liquid | [9] |

| Boiling Point | 145-147 °C at 740 Torr | [6][9] |

| Density | 0.9856 g/mL at 20 °C | [9] |

Synthesis

The most common method for the synthesis of this compound is the reductive amination of 2-acetylfuran.[10] This two-step, one-pot process involves the initial formation of an imine by reacting 2-acetylfuran with an amine source, followed by the reduction of the imine to the desired primary amine.[11]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Representative Reductive Amination

This protocol is a representative example of the reductive amination of 2-acetylfuran. Specific conditions may require optimization.

Materials:

-

2-Acetylfuran

-

Ammonia source (e.g., ammonia in methanol, ammonium acetate)

-

Reducing agent (e.g., sodium borohydride, hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon)

-

Solvent (e.g., methanol, ethanol)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-acetylfuran in the chosen solvent. Add the ammonia source in excess. The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reduction: Once the imine formation is complete or has reached equilibrium, the reducing agent is carefully added to the reaction mixture. If using a catalytic hydrogenation approach, the reaction is conducted under a hydrogen atmosphere in the presence of the catalyst. The reaction is stirred until the reduction is complete, which can be monitored by TLC or GC.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered. The solvent is then evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan ring, the ethylamine side chain, and the amine group.

-

Furan Protons: Three signals in the aromatic region (typically δ 6.0-7.5 ppm), corresponding to the three protons on the furan ring. The proton at the 5-position will likely appear as a doublet of doublets, the proton at the 3-position as a doublet of doublets, and the proton at the 4-position as a triplet-like multiplet.

-

CH Proton: A quartet in the upfield region (typically δ 3.5-4.5 ppm) for the proton on the chiral carbon, coupled to the methyl protons and the amine protons.

-

CH₃ Protons: A doublet in the more upfield region (typically δ 1.2-1.8 ppm) for the three protons of the methyl group, coupled to the CH proton.

-

NH₂ Protons: A broad singlet (typically δ 1.0-3.0 ppm) for the two amine protons. The chemical shift of this signal is variable and can be affected by solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Furan Carbons: Four signals in the downfield region (typically δ 105-155 ppm) for the four carbons of the furan ring. The carbon atom attached to the ethylamine group (C2) will be the most downfield of these.

-

Chiral Carbon: A signal in the mid-field region (typically δ 40-60 ppm) for the chiral carbon atom.

-

Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) for the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amine and furan functional groups.

-

N-H Stretching: A medium to weak pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

-

N-H Bending: A medium to strong band in the region of 1590-1650 cm⁻¹.

-

C-N Stretching: A medium band in the region of 1020-1220 cm⁻¹.[12]

-

=C-H Stretching (Furan): A sharp band above 3000 cm⁻¹.

-

C=C Stretching (Furan): Bands in the region of 1500-1600 cm⁻¹.

-

C-O-C Stretching (Furan): A strong band in the region of 1000-1300 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 111. Fragmentation patterns would likely involve the loss of the methyl group (M-15), the amino group (M-16), and cleavage of the bond between the furan ring and the side chain.

Applications in Drug Development

The furan scaffold is a significant pharmacophore in drug discovery.[1] Furan derivatives have been reported to possess a wide array of pharmacological activities, including:

-

Anticancer Activity: Some furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1]

-

Antimicrobial Activity: The furan nucleus is present in several antimicrobial agents.[3]

-

Anti-inflammatory Activity: Certain furan derivatives have shown potential in reducing inflammation.[3]

The biological activity of furan derivatives is often attributed to their ability to participate in various biological interactions. While the specific biological targets of this compound are not well-documented, derivatives of similar furan-containing structures have been shown to modulate key signaling pathways. For instance, some furan derivatives act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1]

Caption: Simplified PI3K/Akt/mTOR pathway and potential inhibition by furan derivatives.

Conclusion

This compound is a versatile chemical building block with significant potential in the synthesis of novel compounds for drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the diverse biological activities associated with the furan scaffold, makes it an attractive target for further investigation. This technical guide provides a foundational understanding of its chemical properties, structure, and synthesis to aid researchers in its effective application.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alpha-Methyl-2-furanmethanamine | C6H9NO | CID 90729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. scbt.com [scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Computational and Theoretical Deep Dive into 1-(Furan-2-yl)ethanamine: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the computational and theoretical approaches to understanding 1-(Furan-2-yl)ethanamine, a furan derivative with significant potential in medicinal chemistry. Furan-containing compounds are a cornerstone in the development of novel therapeutics, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's structural, electronic, and spectroscopic properties through theoretical calculations, complemented by experimental data and protocols.

Molecular Properties and Spectroscopic Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the molecular properties of furan derivatives.[4] These theoretical calculations provide valuable insights that complement experimental findings from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[4][5]

Structural and Electronic Properties

DFT calculations, using methods like B3LYP with a suitable basis set (e.g., cc-pVTZ), can be employed to determine the optimized ground-state molecular geometry of this compound.[4] These calculations also yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity and electronic transitions.[4] The furan ring typically acts as an electron donor (nucleophilic), a characteristic that influences its interaction with biological targets.[6]

Table 1: Computed Physicochemical Properties of Furan Derivatives

| Property | 2-(Furan-2-yl)ethan-1-amine | 1-(Furan-2-yl)propan-2-amine | N-(furan-2-ylmethyl)ethanamine |

| Molecular Formula | C₆H₉NO | C₇H₁₁NO | C₇H₁₁NO |

| Molecular Weight ( g/mol ) | 111.14 | 125.17 | 125.17 |

| XLogP3 | 0.9 | 1.4 | 0.9 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Rotatable Bond Count | 2 | 3 | 3 |

| Exact Mass | 111.068413911 | 125.084063974 | 125.084063974 |

| Topological Polar Surface Area | 38.3 Ų | 38.3 Ų | 25.2 Ų |

| Heavy Atom Count | 8 | 9 | 9 |

| Formal Charge | 0 | 0 | 0 |

| Complexity | 65.5 | 75.3 | 75.3 |

Source: PubChem CID 1132863, 57580-64-0, 57507[7][8][9]

Spectroscopic Characterization

Theoretical calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts.[4] The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used for calculating NMR spectra.[4] These theoretical spectra can be compared with experimental data for structural validation.

Table 2: Experimental ¹H NMR Data for a Related Furan Derivative

| Compound | Solvent | Chemical Shift (δ) and Multiplicity |

| (S)-1-(furan-2-yl)ethanol | CDCl₃ | 1.56 (d, J = 6.5 Hz, 3H, C-CH₃), 4.88 (q, J = 13.1, 6.5 Hz, 1H, H-1), 6.25 (d, J = 3.1 Hz, 1H, H-3'), 6.35 (m, 1H, H-4'), 7.35 (s, 1H, H-5') |

Source: ResearchGate Publication[10]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of furan-based amines can be achieved through various methods, including reductive amination of the corresponding ketone.[11]

Protocol: Asymmetric Bioreduction of 1-(furan-2-yl)ethanone

-

Biocatalyst Preparation : Cultivate a suitable microorganism, such as Lactobacillus paracasei, known for its reductive capabilities.

-

Reaction Setup : In a suitable buffer, combine 1-(furan-2-yl)ethanone with the biocatalyst.

-

Incubation : Maintain the reaction mixture at an optimal temperature and pH for a specified period (e.g., 48 hours).

-

Extraction : After the reaction is complete, extract the product, (R)-1-(furan-2-yl)ethanol, using an organic solvent like ethyl acetate.

-

Purification : Purify the extracted product using techniques such as column chromatography.

-

Amination : The resulting chiral alcohol can then be converted to the corresponding amine through established synthetic routes.

This protocol is adapted from a study on the synthesis of (R)-1-(furan-2-yl)ethanol.[10]

Spectroscopic Analysis

Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

-

Data Acquisition : Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

This is a general protocol for NMR analysis of furan derivatives.[5]

Computational Workflow and Biological Activity Modeling

Computational studies are instrumental in predicting the biological activity of novel compounds, thereby guiding drug discovery efforts. Molecular docking and molecular dynamics simulations can provide insights into the binding affinity and interaction of this compound with specific biological targets.

Potential Biological Targets

Furan derivatives have been investigated for a range of biological activities. Computational screening can help identify the most promising therapeutic applications for this compound.

Conclusion

The computational and theoretical study of this compound, supported by experimental validation, is crucial for unlocking its full therapeutic potential. The methodologies and data presented in this guide offer a framework for researchers to further investigate this promising molecule and its derivatives. By integrating computational modeling with experimental synthesis and biological evaluation, the scientific community can accelerate the discovery and development of novel furan-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. ijabbr.com [ijabbr.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 1-(Furan-2-yl)propan-2-amine | C7H11NO | CID 2772203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-(furan-2-ylmethyl)ethanamine | C7H11NO | CID 57507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Expanding Therapeutic Potential of Furan-Containing Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1] When combined with an amine functional group, this scaffold gives rise to a class of compounds known as furan-containing amines, which exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and central nervous system (CNS) activities of these promising compounds. It is designed to be a comprehensive resource, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying signaling pathways.

Anticancer Activity of Furan-Containing Amines

Furan-containing amines have emerged as a significant area of interest in oncology research, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[2] The mechanism of action for many of these compounds involves the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.

Quantitative Anticancer Data

The cytotoxic efficacy of furan-containing amines is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of furan-containing amines against various cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based derivatives | Compound 4 | MCF-7 (Breast) | 4.06 | [2] |

| Compound 7 | MCF-7 (Breast) | 2.96 | [2] | |

| Benzo[b]furan derivatives | Compound 26 | MCF-7 (Breast) | 0.057 | [3] |

| Compound 36 | MCF-7 (Breast) | 0.051 | [3] | |

| Carbohydrazide derivatives | Compound 3a | A549 (Lung) | 15.32 | [4] |

| Compound 3b | A549 (Lung) | 18.21 | [4] | |

| Compound 3c | A549 (Lung) | 21.45 | [4] | |

| Compound 3d | A549 (Lung) | 12.54 | [4] | |

| Compound 3e | A549 (Lung) | 25.11 | [4] | |

| Compound 3f | A549 (Lung) | 28.93 | [4] |

Signaling Pathways in Anticancer Activity

1.2.1. PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][5] Several benzo[b]furan derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[3] This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells.

1.2.2. Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is strongly associated with the initiation and progression of various cancers.[6][7] Some furan-containing compounds have been identified as inhibitors of this pathway. By preventing the accumulation of β-catenin, these compounds can suppress the transcription of target genes involved in tumor growth.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Furan-containing amine compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the furan-containing amine compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[12] Incubate for 1.5 to 4 hours at 37°C.[10][12]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Furan-Containing Amines

Furan-containing amines have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14]

Quantitative Antimicrobial Data

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for representative furan-containing amines.

| Compound Class | Specific Compound Example | Test Organism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic Acids | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [13] |

| 2,4-Disubstituted Furans | N-(3-amino-2,4-dimethoxyphenyl)-5-((N-methylphenylsulfonamido)methyl)furan-2-carboxamide | Escherichia coli | 125 | [13] |

| Furanone Derivative | F131 | Staphylococcus aureus | 8-16 | [15] |

| F131 | Candida albicans | 32-128 | [15] | |

| Arylfuran Derivative | Compound 24 | Escherichia coli | 49 µM | [14] |

| Compound 24 | Staphylococcus aureus | 98 µM | [14] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[16][17]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal culture

-

Furan-containing amine compound

-

Sterile cork borer or pipette tip

-

Positive control (e.g., a known antibiotic)

-

Negative control (e.g., the solvent used to dissolve the compound)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.[18]

-

Plate Inoculation: Evenly spread the microbial suspension over the entire surface of an MHA plate using a sterile swab to create a lawn of growth.[16]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or the back of a sterile micropipette tip.[19]

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the furan-containing amine solution at a known concentration into the wells. Also, add the positive and negative controls to separate wells.[16]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[20]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[19]

Central Nervous System (CNS) Activity of Furan-Containing Amines

Furan-containing amines have shown significant potential for the treatment of various CNS disorders due to their ability to interact with key neurotransmitter receptors, such as dopamine and serotonin receptors.[1][21]

Quantitative CNS Receptor Binding Data

The affinity of a compound for a specific receptor is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. The following table provides Ki values for furan-containing amines at dopamine receptors.

| Compound Class | Specific Compound | Receptor Target | Ki (nM) | Reference |

| Aminomethylbenzo[b]furanones | QF 0408B (26e) | Dopamine D2 | 1.32 (pKi) | [22] |

| QF 0409B (26f) | Dopamine D2 | 1.17 (pKi) | [22] | |

| Pergolide Analog | Pergolide | Dopamine D1 (Human) | 2.9 | [23] |

| Pergolide | Dopamine D2 (Human) | 0.2 | [23] | |

| Pergolide | Dopamine D3 (Human) | 0.8 | [23] |

Signaling Pathways in CNS Activity

3.2.1. G-Protein Coupled Receptor (GPCR) Signaling

Many neurotransmitter receptors, including dopamine and serotonin receptors, are G-protein coupled receptors (GPCRs).[1] Furan-containing amines can act as either agonists or antagonists at these receptors, thereby modulating downstream signaling cascades that influence neuronal activity and behavior.[24]

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of (+)-decursin derivatives as inhibitors of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistnotes.com [chemistnotes.com]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. hereditybio.in [hereditybio.in]

- 21. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

Thermochemical properties of 1-(Furan-2-yl)ethanamine

An In-depth Technical Guide to the Thermochemical Properties of 1-(Furan-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential thermochemical properties of this compound, a furan derivative of interest in pharmaceutical and chemical synthesis. Due to the current lack of available experimental data for this specific compound, this document focuses on the established experimental and computational methodologies required for its full thermochemical characterization. Detailed protocols for key experiments, including combustion calorimetry and Calvet microcalorimetry, are presented. Furthermore, this guide outlines the application of high-level computational chemistry methods for the accurate prediction of its thermochemical properties. The synthesis of this compound via reductive amination is also discussed and visualized, providing a complete picture of the compound's energetic and chemical landscape.

Introduction

This compound is a primary amine containing a furan ring, a structural motif present in many biologically active compounds. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety analysis, and understanding its chemical reactivity. This guide serves as a foundational resource for researchers, outlining the necessary steps to determine these vital parameters.

Thermochemical Properties

The core thermochemical properties provide fundamental insights into the stability and energy content of a molecule.

Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°m) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.

Standard Molar Entropy

The standard molar entropy (S°m) is a measure of the randomness or disorder of a substance at a standard state.

Molar Heat Capacity

The molar heat capacity (C°p,m) at constant pressure is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius.

Table 1: Summary of Thermochemical Properties of this compound

| Property | Symbol | Value (kJ·mol⁻¹) | Method |

| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | ΔfH°m(l) | Data Not Available | Combustion Calorimetry |

| Standard Molar Enthalpy of Vaporization (298.15 K) | ΔvapH°m | Data Not Available | Calvet Microcalorimetry |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ΔfH°m(g) | Data Not Available | Derived/Computational |

| Standard Molar Entropy (gas, 298.15 K) | S°m(g) | Data Not Available | Computational Chemistry |

| Molar Heat Capacity (gas, 298.15 K) | C°p,m(g) | Data Not Available | Computational Chemistry |

Experimental Protocols for Thermochemical Characterization

The following sections detail the primary experimental techniques for determining the thermochemical properties of this compound.

Determination of Enthalpy of Formation by Combustion Calorimetry

Static bomb combustion calorimetry is the standard method for determining the enthalpy of combustion, from which the enthalpy of formation can be derived.[1]

Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Protocol:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb." A fuse wire is attached to ignition electrodes, with the wire in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.

-

Calorimetry: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change is determined after accounting for heat exchange with the surroundings.

-

Calculation: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid). Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual nitrogen. From the standard molar energy of combustion, the standard molar enthalpy of combustion (ΔcH°m) is calculated. Finally, the standard molar enthalpy of formation (ΔfH°m) is derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Enthalpy of Vaporization by Calvet Microcalorimetry

The enthalpy of vaporization (ΔvapH°m) can be determined using a Calvet-type microcalorimeter. This technique measures the heat flow associated with the phase transition from liquid to gas.

Protocol:

-

Sample Introduction: A small, accurately weighed sample of this compound (typically a few milligrams) is introduced into a sample cell.

-

Thermal Equilibration: The sample cell is placed inside the microcalorimeter at a constant temperature (e.g., 298.15 K) and allowed to reach thermal equilibrium.

-

Vaporization: The sample is vaporized under a controlled atmosphere (e.g., an inert gas flow or vacuum).

-

Heat Flow Measurement: The heat absorbed by the sample during vaporization is measured by the thermopile sensors of the calorimeter.

-

Calibration: The instrument is calibrated by dissipating a known amount of electrical energy through a heater in the sample cell.

-

Calculation: The enthalpy of vaporization is calculated from the integrated heat flow signal and the amount of sample vaporized.

Computational Thermochemistry

In the absence of experimental data, high-level quantum chemical calculations can provide reliable estimates of thermochemical properties.

G3 and G4 Composite Methods

Gaussian-3 (G3) and Gaussian-4 (G4) theories are composite computational methods that approximate high-level, large basis set calculations by a series of lower-level calculations.[2] These methods are known to predict enthalpies of formation of organic molecules with high accuracy, often within 4-5 kJ·mol⁻¹.

Methodology:

-

Geometry Optimization and Vibrational Frequencies: The molecular geometry of this compound is optimized, and vibrational frequencies are calculated at a lower level of theory (e.g., B3LYP/6-31G(d)).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

-

Composite Energy Calculation: The final energy is obtained by combining the energies from the different calculations and adding several correction terms, including a higher-level correction, spin-orbit corrections for atomic species, and core correlation effects.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated from the computed atomization energy and the experimental enthalpies of formation of the constituent atoms.

Synthesis Pathway of this compound

This compound is commonly synthesized via the reductive amination of 2-acetylfuran. The Leuckart reaction is a classic method for this transformation.[3][4]

Leuckart Reaction for the Synthesis of this compound

Caption: Leuckart reaction pathway for the synthesis of this compound.

The reaction proceeds by heating 2-acetylfuran with ammonium formate. The ammonium formate serves as both the amine source and the reducing agent. The reaction typically forms an intermediate N-formyl derivative, which is then hydrolyzed to yield the final primary amine product.

Role in Drug Development

The furan moiety is a key structural component in many pharmaceuticals. Understanding the thermochemical properties of this compound is essential for its potential application as a building block in the synthesis of new drug candidates. The stability and reactivity of this amine, which are directly related to its thermochemical data, can influence reaction yields, purification processes, and the stability of the final active pharmaceutical ingredient (API).

Drug Development Logical Flow

Caption: Logical flow of drug development incorporating thermochemical profiling.

Conclusion

This technical guide has outlined the critical importance of the thermochemical properties of this compound and has provided a detailed roadmap for their experimental determination and computational prediction. While experimental data for this specific compound are not yet available in the public domain, the methodologies described herein represent the state-of-the-art for such characterization. The provided protocols and theoretical frameworks will enable researchers to generate the necessary data to support process development, safety assessments, and the rational design of novel chemical entities in the field of drug discovery.

References

Navigating the Physicochemical Landscape of 1-(Furan-2-yl)ethanamine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(Furan-2-yl)ethanamine, a crucial building block in medicinal chemistry and drug development. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the predicted solubility behavior based on its molecular structure and established chemical principles. Furthermore, it offers detailed experimental protocols for determining these critical parameters, empowering researchers to generate precise data for their specific applications.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by the "like dissolves like" principle, which considers the polarity of both the solute and the solvent. This compound possesses a polar primary amine group and a moderately polar furan ring, suggesting a nuanced solubility profile across a range of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The primary amine group can form strong hydrogen bonds with the hydroxyl groups of these solvents, facilitating dissolution. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The dipole-dipole interactions between the polar functionalities of the amine and these solvents are expected to be strong. |

| Non-Polar | Hexane, Toluene | Low | The significant difference in polarity between the polar amine and non-polar solvents will likely result in poor solvation. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents can act as hydrogen bond acceptors and have sufficient polarity to interact favorably with the amine. |

Stability Considerations and Degradation Pathways

The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses. The furan ring, in particular, can be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

-

Oxidation: The furan ring can be susceptible to oxidation, potentially leading to ring-opening and the formation of reactive dicarbonyl species. This process can be accelerated by exposure to air, light, and certain metal ions.

-

Acidic Conditions: Under strong acidic conditions, the furan ring may undergo polymerization or other acid-catalyzed degradation reactions. The primary amine group will be protonated, which may influence the reactivity of the furan moiety.

-

Thermal Decomposition: Like many organic compounds, this compound will have a temperature limit beyond which it will decompose.

To ensure the integrity of the compound, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a reduced temperature.

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).

-

Equilibration: The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

-

Quantification: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Shake-Flask Solubility Determination Workflow

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to determine the intrinsic stability of a molecule.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., water, buffers of different pH, and organic solvents).

-

Stress Conditions: Subject the prepared solutions to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store solutions at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose solutions to UV and visible light (in accordance with ICH Q1B guidelines).

-

-

Time Points: Withdraw aliquots of the stressed samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

-

Data Evaluation: Monitor the decrease in the concentration of the parent compound and the formation of any degradation products over time. This data can be used to determine the degradation rate and pathways.

Quantum Chemical Calculations for 1-(Furan-2-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 1-(Furan-2-yl)ethanamine. This molecule, containing a furan ring and an ethylamine side chain, represents a scaffold of interest in medicinal chemistry. Understanding its conformational landscape, vibrational modes, and electronic behavior through computational methods is crucial for rational drug design and development.

While specific experimental and computational studies on this compound are not extensively available in the current literature, this guide outlines a robust theoretical framework based on established methodologies for similar furan derivatives. The presented data is illustrative, derived from typical values for furan-containing compounds, and serves as a blueprint for future computational investigations.

Experimental and Computational Protocols

A rigorous computational protocol is essential for obtaining reliable theoretical data. The following details the recommended methodology for quantum chemical calculations on this compound.

Computational Methodology

Density Functional Theory (DFT) is the most widely used and effective method for studying the electronic structure of medium-sized organic molecules.[1] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good balance between accuracy and computational cost for a wide range of chemical systems.[1] For a more accurate description of electron correlation, especially for vibrational frequency calculations, a basis set of at least triple-zeta quality with polarization and diffuse functions, such as 6-311++G(d,p), is recommended.

All calculations, including geometry optimization, vibrational frequency analysis, and electronic property determination, should be performed using a validated quantum chemistry software package like Gaussian, ORCA, or Spartan.

Geometry Optimization

The initial step involves a full geometry optimization of the this compound molecule without any symmetry constraints. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation of the computational method. It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match experimental anharmonic frequencies.

Electronic Property Calculations

Key electronic properties are derived from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. The molecular electrostatic potential (MEP) map is also calculated to identify regions of positive and negative electrostatic potential, which are important for understanding intermolecular interactions.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above. The values presented are hypothetical and based on typical results for furan derivatives.

Optimized Geometrical Parameters

The optimized geometry provides bond lengths and bond angles. Below is a selection of key predicted parameters.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-C2 | 1.365 | C5-O1-C2 | 106.5 |

| C2-C3 | 1.358 | O1-C2-C3 | 110.8 |

| C3-C4 | 1.432 | C2-C3-C4 | 106.0 |

| C4-C5 | 1.360 | C3-C4-C5 | 106.0 |

| C5-O1 | 1.367 | C4-C5-O1 | 110.7 |

| C2-C6 | 1.505 | O1-C2-C6 | 116.5 |

| C6-C7 | 1.535 | C3-C2-C6 | 132.7 |

| C7-N8 | 1.460 | C2-C6-C7 | 112.0 |

| C6-H | 1.095 | C6-C7-N8 | 110.5 |

| C7-H | 1.098 | H-N8-H | 107.0 |

| N8-H | 1.015 |

Note: Atom numbering corresponds to a standard IUPAC representation where O is 1, and numbering proceeds around the furan ring, with the ethylamine substituent at C2.

Vibrational Frequencies

The calculated vibrational frequencies can be assigned to specific molecular motions. A selection of characteristic vibrational modes is presented below. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[2] The C=C stretching vibrations of the furan ring generally appear between 1600 and 1400 cm⁻¹.[2]

| Wavenumber (cm⁻¹) (Scaled) | Intensity (IR) | Assignment |

| 3450 | Medium | N-H asymmetric stretch |

| 3360 | Medium | N-H symmetric stretch |

| 3125 | Weak | C-H stretch (furan ring) |

| 2960 | Strong | C-H asymmetric stretch (CH₂) |

| 2880 | Medium | C-H symmetric stretch (CH₂) |

| 1610 | Medium | N-H scissoring |

| 1580 | Strong | C=C stretch (furan ring) |

| 1470 | Strong | C=C stretch (furan ring) |

| 1380 | Medium | C-H bend (CH₂) |

| 1150 | Strong | C-O-C stretch (furan ring) |

| 1075 | Strong | C-N stretch |

| 885 | Strong | C-H out-of-plane bend (furan ring) |

Electronic Properties

The electronic properties provide insight into the molecule's reactivity and potential for electronic excitations. The HOMO-LUMO gap is a key indicator of chemical reactivity.

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.15 eV |

| HOMO-LUMO Energy Gap | 6.10 eV |

| Dipole Moment | 1.85 D |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for performing quantum chemical calculations on a molecule like this compound.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the quantum chemical characterization of this compound. By employing Density Functional Theory, detailed insights into the molecule's geometry, vibrational spectra, and electronic properties can be obtained. The presented hypothetical data in structured tables serves as a template for what can be expected from such a study. The visualized workflow provides a clear roadmap for researchers undertaking similar computational investigations. The application of these theoretical methods is invaluable for understanding the fundamental properties of pharmacologically relevant molecules, thereby accelerating the drug discovery and development process.

References

Biological Screening of 1-(Furan-2-yl)ethanamine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide focuses on the biological screening of 1-(Furan-2-yl)ethanamine and its analogs, providing a comprehensive overview of their reported activities, detailed experimental protocols for key assays, and insights into their potential mechanisms of action. The strategic incorporation of the furan ring can modulate a compound's steric and electronic properties, potentially enhancing metabolic stability, receptor interactions, and overall bioavailability.[4]

Overview of Biological Activities

While direct biological screening data for this compound is limited in publicly available literature, extensive research on its derivatives, particularly Schiff bases and other analogs, has revealed significant antimicrobial and anticancer potential. These findings underscore the importance of the this compound core as a building block for novel therapeutic agents.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is largely influenced by the nature of substitutions on the ethanamine moiety. For instance, Schiff base derivatives have shown potent and broad-spectrum antimicrobial effects.[5]

Table 1: Antimicrobial Activity of this compound Analogs (MIC µg/mL)

| Compound/Analog | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 27853) | Candida krusei (ATCC 6258) | Candida parapsilosis (ATCC 22019) | Reference |

| Schiff Base 3o * | - | - | Potent | Potent | [5] |

| Compound 2i | - | - | High | - | [5] |

| Ketoconazole (Ref.) | - | - | Potent | Potent | [5] |

*Structure: 2-[(1-(Furan-2-yl)ethylidene)hydrazono]-N-(4-nitrobenzylidene)-4-(2,3,4-trichlorophenyl)thiazol-3(2H)-amine.[5]

Anticancer Activity

Various furan derivatives have been investigated for their cytotoxic effects against numerous cancer cell lines.[5][6] The mechanism of action for some of these compounds is believed to involve the modulation of key signaling pathways implicated in cancer progression.[5][7] Analogs of 1-(furan-2-yl)ethanol, a structurally similar compound, have shown promising cytotoxic activity.

Table 2: In Vitro Anticancer Activity of Furan Analogs (IC₅₀ µM)

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | Staurosporine | Not Specified | [5] |

| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | Staurosporine | Not Specified | [5] |

| 3-(furan-2-yl)pyrazolyl chalcone (7g) | A549 (Lung Carcinoma) | 27.7 (µg/mL) | Doxorubicin | 28.3 (µg/mL) | [5] |

| 3-(furan-2-yl)pyrazolyl chalcone (7g) | HepG2 (Hepatocellular Carcinoma) | 26.6 (µg/mL) | Doxorubicin | 21.6 (µg/mL) | [5] |

| 1-((5-(2-nitrophenyl)furan-2-yl)methyl)-2-(pyrrolidin-1-yl)pyrrolidine (3c) | HEK-Blue™ IL-33 Cells | 19.60 | - | - | [5] |

Of note, the most active antifungal Schiff base, compound 3o, was found to be non-cytotoxic against NIH/3T3 cells, suggesting a degree of selectivity for microbial over mammalian cells.[5]

Potential Signaling Pathways and Mechanisms of Action

Furan-containing compounds have been shown to exert their biological effects through various mechanisms, including the modulation of critical signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[7] Some furan derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer activity.[5] The inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Figure 1: Potential Inhibition of the PI3K/Akt/mTOR Pathway.

Enzyme Inhibition

The furan scaffold is also present in compounds designed to inhibit specific enzymes. For example, furan-based thiamine analogs have been developed as potent and selective inhibitors of mammalian pyruvate dehydrogenase E1 (PDH E1), an enzyme involved in cellular energy metabolism.[8] This highlights the potential for this compound analogs to be developed as targeted enzyme inhibitors.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used in the biological screening of this compound and its analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Detailed Methodology:

-

Inoculum Preparation: A standardized suspension of the microbial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[5]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[5]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Figure 3: General Workflow for the MTT Cytotoxicity Assay.

Detailed Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium. Add the test compounds at various concentrations and incubate for the desired exposure time (e.g., 24-72 hours).[11]

-

MTT Addition: After the incubation period, add 10 µL of a 12 mM MTT stock solution to each well.[11]

-

Incubation: Incubate the plate at 37°C for 4 hours in a CO₂ incubator.[11]

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Mix each sample thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Conclusion

While direct biological screening data for this compound remains to be fully elucidated, the extensive research on its analogs strongly supports its potential as a valuable scaffold in drug discovery. The demonstrated antimicrobial and anticancer activities of its derivatives, coupled with insights into their potential mechanisms of action, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a starting point for the systematic evaluation of this compound and its novel analogs as potential therapeutic agents. Future research should focus on the synthesis and screening of a focused library of analogs to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. broadpharm.com [broadpharm.com]

- 10. bds.berkeley.edu [bds.berkeley.edu]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Furan-Based Chiral Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, with an estimated 40-45% of small-molecule drugs containing at least one chiral amine moiety.[1][2] The furan scaffold, a five-membered aromatic heterocycle, is also a privileged structure, appearing in numerous approved drugs and demonstrating a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3][4] The strategic combination of these two pharmacophores into novel furan-based chiral amines presents a compelling avenue for the development of new therapeutic agents with unique structural and electronic properties that can lead to enhanced biological activity and improved pharmacokinetic profiles.[1]

This technical guide provides an in-depth overview of the discovery and synthesis of these promising compounds. It is designed to be a comprehensive resource, offering detailed insights into synthetic methodologies, quantitative data, experimental protocols, and the potential biological relevance of this emerging class of molecules.[1]

Synthetic Methodologies

The enantioselective synthesis of furan-based chiral amines can be achieved through several modern synthetic strategies. This section will focus on two prominent and effective methods: asymmetric hydrogenation of imines and biocatalytic reductive amination.[1]

Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing optically active amines.[1] This approach typically involves the use of a transition metal catalyst complexed with a chiral ligand.[1] A notable example is the iridium-catalyzed asymmetric hydrogenation of N-alkyl imines derived from furan-2-carbaldehyde and its derivatives.[1] By employing a chiral ligand such as (S,S)-f-Binaphane, a range of furan-based chiral amines can be produced with high enantioselectivity.[1]

Biocatalytic Reductive Amination

Biocatalysis offers a green and highly selective alternative for synthesizing chiral amines.[5] Enzymes like transaminases catalyze the asymmetric amination of furan-derived carbonyl compounds with high enantioselectivity under mild reaction conditions.[5] The biocatalytic reductive amination of furfural and its derivatives, such as 5-(hydroxymethyl)furfural (HMF), can be achieved with high conversion and selectivity using engineered transaminases.[1] Isopropylamine is often utilized as a convenient and cost-effective amine donor.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of furan-based chiral amines via the discussed methodologies.

Table 1: Asymmetric Hydrogenation of Furan-Containing Imines [5]

| Substrate (Imine) | Catalyst/Ligand | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | ee (%) |

| N-benzyl furfurylimine | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | Toluene | 25 | 50 | 12 | >95 | >99 |

| N-propyl-α-(furan-2-yl)ethanimine | Ru(OAc)₂[(S)-BINAP] | Methanol | 80 | 40 | 6 | 92 | 96 |

Table 2: Transaminase-Mediated Asymmetric Synthesis of Chiral Furan Amines [5]

| Substrate (Ketone) | Enzyme | Amine Donor | Buffer | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 2-Acetylfuran | Transaminase from Aspergillus terreus | Isopropylamine | HEPES (pH 8.0) | 35 | 24 | >99 | >99 (R) |

| 5-(Hydroxymethyl)furfural | Engineered Transaminase (ATA-Spo) | L-Alanine | Phosphate (pH 7.5) | 30 | 48 | 95 | >99 (S) |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of furan-based chiral amines.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl furfurylimine[1][5]

Materials:

-

Furfural

-

Benzylamine

-

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

(S,S)-f-Binaphane

-

Toluene (anhydrous)

-

Hydrogen gas (H₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Synthesis of N-benzyl furfurylimine: To a solution of furfural (1.0 mmol) in toluene (5 mL), add benzylamine (1.0 mmol).[1] Stir the mixture at room temperature for 4 hours.[1] Dry the resulting solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude imine, which is used in the next step without further purification.[1]

-

Asymmetric Hydrogenation: In a glovebox, dissolve [Ir(COD)Cl]₂ (0.005 mmol) and (S,S)-f-Binaphane (0.011 mmol) in anhydrous toluene (2 mL) in a glass-lined autoclave.[1] Stir the solution at room temperature for 30 minutes.[1] Add a solution of the N-benzyl furfurylimine (1.0 mmol) in anhydrous toluene (3 mL).[1] Seal the autoclave, remove it from the glovebox, and pressurize with H₂ gas to 50 bar.[1]

-

Work-up and Analysis: After releasing the pressure, remove the solvent under reduced pressure.[1] Purify the residue by column chromatography on silica gel to afford the chiral N-benzyl-1-(furan-2-yl)methanamine.[1] Determine the enantiomeric excess by chiral HPLC analysis.[1]

Protocol 2: Biocatalytic Amination of 5-(Hydroxymethyl)furfural (HMF)[1]

Materials:

-

5-(Hydroxymethyl)furfural (HMF)

-

Isopropylamine

-

Recombinant transaminase (e.g., ATA-Spo)

-

Pyridoxal-5'-phosphate (PLP)

-

HEPES buffer (50 mM, pH 8.0)

-

Sodium hydroxide (NaOH, 1 M)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a 50 mL reaction vessel, dissolve HMF (10 mM) in 20 mL of HEPES buffer (50 mM, pH 8.0) containing PLP (0.1 mM).[1] Add isopropylamine (500 mM) as the amine donor.[1]

-

Enzymatic Reaction: Initiate the reaction by adding the transaminase enzyme (e.g., 1 mg/mL).[1] Incubate the mixture at 30 °C with gentle agitation (150 rpm) for 24 hours.[1] Monitor the reaction progress by HPLC, measuring the decrease in HMF concentration and the formation of the corresponding amine.[1]

-

Work-up and Isolation: After the reaction is complete, adjust the pH of the mixture to 10 with 1 M NaOH.[1] Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude chiral amine. Further purification can be achieved by column chromatography.

Biological Relevance and Signaling Pathways

Furan-based chiral amines are of significant interest in drug discovery due to their potential to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1] Their unique structural features, including the electron-rich furan ring and the chiral amino group, can facilitate strong and specific binding to these targets.[1]

For instance, many neurotransmitter receptors, such as serotonin and dopamine receptors, are GPCRs and are common targets for drugs treating neurological and psychiatric disorders. A novel furan-based chiral amine could potentially act as a selective agonist or antagonist at one of these receptors, modulating downstream signaling pathways.[1]

Conclusion

The synthesis of novel furan-based chiral amines represents a vibrant and promising area of research in medicinal chemistry.[1] Modern synthetic methods, including asymmetric hydrogenation and biocatalysis, provide efficient and highly stereoselective routes to these valuable compounds.[1] The unique combination of the furan scaffold and a chiral amine center offers exciting opportunities for the design of new therapeutic agents targeting a range of diseases.[1] This guide has provided a foundational overview of the key synthetic strategies, quantitative data, and experimental protocols to aid researchers in this dynamic field.

References

- 1. benchchem.com [benchchem.com]

- 2. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Furan-Derived Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of furan-derived primary amines, focusing on the reductive amination of furan-based carbonyl compounds. A clear distinction is made between the synthesis of furfurylamine from furfural and the multi-step synthesis required to produce 1-(furan-2-yl)ethanamine.

Introduction

Furan-derived amines are valuable structural motifs in medicinal chemistry and drug development, serving as key intermediates for pharmaceuticals, agrochemicals, and fine chemicals. Reductive amination is one of the most efficient and widely used methods for synthesizing amines from carbonyl compounds. This process typically involves the reaction of an aldehyde or ketone with an amine source (such as ammonia for primary amines) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

This note details two key synthetic pathways:

-

Direct Reductive Amination of Furfural: A one-pot process yielding furfurylamine ((furan-2-yl)methanamine).

-

Two-Step Synthesis of this compound: A necessary multi-step route starting from furan, as a direct one-step conversion from furfural is not feasible. This pathway involves the synthesis of an intermediate, 2-acetylfuran, followed by its reductive amination.

Part 1: Synthesis of Furfurylamine via Reductive Amination of Furfural

This one-pot catalytic method provides an environmentally friendly and highly efficient route to furfurylamine, a foundational furan-derived amine. The reaction uses aqueous ammonia as the nitrogen source and molecular hydrogen as the reducing agent over a heterogeneous catalyst.[1][2]

Reaction Scheme

Furfural reacts with ammonia to form an imine, which is subsequently hydrogenated to yield furfurylamine.

Caption: Catalytic reductive amination of furfural to furfurylamine.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the catalytic reductive amination of furfural.[1][2]

| Parameter | Value | Reference |

| Substrate | Furfural | [1] |

| Amine Source | Aqueous Ammonia (NH₃) | [1] |

| Reducing Agent | Molecular Hydrogen (H₂) | [1] |

| Catalyst | Rh/Al₂O₃ | [1] |

| Solvent | Water | [1] |

| Temperature | 80 °C | [1] |

| H₂ Pressure | 2 MPa | [3] |

| Reaction Time | 2 hours | [1] |

| Selectivity | ~92% | [1] |

Detailed Experimental Protocol

This protocol is adapted from established literature for a high-pressure batch reactor.[1][2]

-

Reactor Charging: In a high-pressure autoclave, add the Rh/Al₂O₃ catalyst, furfural, and aqueous ammonia.

-

Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

-

Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).

-

Reaction: Heat the reactor to 80 °C while vigorously stirring the mixture. Maintain these conditions for 2 hours.

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

-

Catalyst Recovery: Open the reactor and filter the reaction mixture to recover the solid catalyst. The catalyst can often be recycled for subsequent runs.

-

Product Analysis and Purification: The liquid product can be analyzed by standard techniques like Gas Chromatography (GC) to determine conversion and selectivity. Further purification can be achieved through distillation.

Part 2: Synthesis of this compound

The synthesis of this compound from a furan-based precursor requires a two-step approach: the formation of 2-acetylfuran, followed by its reductive amination.

Workflow Overview

Caption: Two-step synthesis of this compound from furan.

Step 1: Synthesis of 2-Acetylfuran via Friedel-Crafts Acylation

This procedure involves the acylation of furan with acetic anhydride, commonly catalyzed by an acid such as phosphoric acid.[4][5]

Quantitative Data Summary

| Parameter | Value | Reference |

| Substrate | Furan | [5] |

| Acylating Agent | Acetic Anhydride | [4][5] |

| Catalyst | 85% Phosphoric Acid | [4][5] |

| Molar Ratio (Furan:Ac₂O) | 1 : 1.2 | [5] |

| Temperature | 70 °C | [5] |